

CAY10505: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of **CAY10505**, a potent and selective inhibitor of phosphoinositide 3-kinase γ (PI3K γ). The information is compiled for a scientific audience to facilitate further research and development.

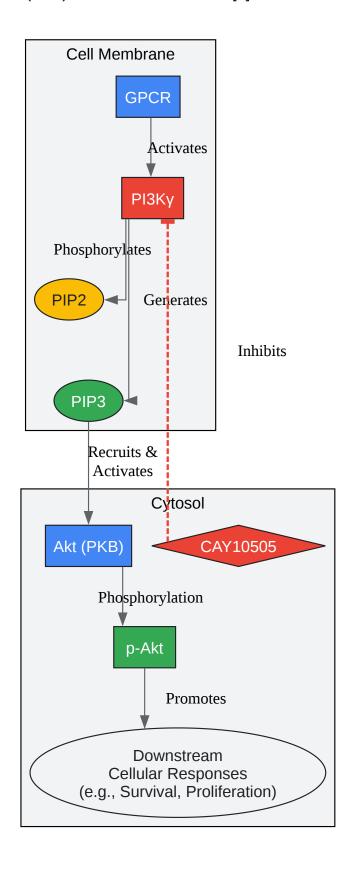
Core Mechanism of Action: Selective PI3Ky Inhibition

CAY10505 exerts its biological effects primarily through the potent and selective inhibition of the y isoform of phosphoinositide 3-kinase (PI3Ky).[1][2][3][4] PI3Ks are a family of lipid kinases that play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The PI3K/Akt/mTOR pathway is a key signaling cascade downstream of PI3K activation.

By selectively inhibiting PI3Ky, **CAY10505** effectively reduces the phosphorylation of the downstream substrate, protein kinase B (PKB), also known as Akt.[2] This inhibition of Akt phosphorylation has been observed in various cell types, including neurons and mouse macrophages.[1][2] In neurons, a 200 nM concentration of **CAY10505** was sufficient to partially reduce baicalein-induced Akt phosphorylation.[1] The inhibition of this signaling pathway is central to the anti-inflammatory and potential anti-cancer effects of **CAY10505**. For instance, oral administration of **CAY10505** has been shown to reduce neutrophil recruitment in mice to a degree comparable to that seen in PI3Ky-deficient mice.[2]



While highly selective for PI3Ky, **CAY10505** has also been shown to significantly inhibit the unrelated casein kinase 2 (CK2) with an IC50 of 20 nM.[2]





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CAY10505 inhibits the PI3Ky signaling pathway.

Quantitative Data Summary

The inhibitory activity of **CAY10505** has been quantified across various isoforms of PI3K and other kinases, as well as in cellular and in vivo models. The following table summarizes these findings.

| Target/Model | Parameter | Value | Reference |
|--|--------------------------|-----------|-----------|
| РІЗКу | IC50 | 30 nM | [1][2][4] |
| ΡΙ3Κα | IC50 | 0.94 μΜ | [2][4] |
| РІЗКβ | IC50 | 20 μΜ | [2][4] |
| ΡΙ3Κδ | IC50 | 20 μΜ | [2][4] |
| Casein Kinase 2 (CK2) | IC50 | 20 nM | [2] |
| Akt Phosphorylation (Mouse Macrophages) | IC50 | 228 nM | [2] |
| Primary Multiple Myeloma Cells (co- cultured with BMSCs) | Mean Survival (10 μΜ) | 84 ± 14% | [1] |
| Hypertensive Rats (in vivo) | Oral Administration | 0.6 mg/kg | [1] |

Experimental Protocols

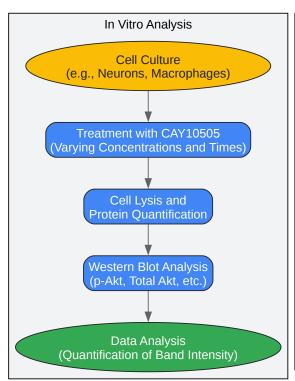
The mechanism of action and biological effects of **CAY10505** have been elucidated through a variety of experimental procedures. Key methodologies are detailed below.

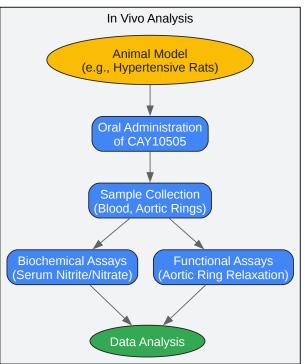
- 1. Cell Viability and Survival Analysis in Multiple Myeloma (MM) Cells
- Objective: To determine the anti-survival effects of **CAY10505** on MM cells.



- Cell Culture: MM cell lines and freshly isolated primary MM samples are used. For some experiments, primary MM cells are co-cultured with bone marrow stromal cells (BMSCs).
- Treatment: MM cell lines are treated with CAY10505 for 3 days, while primary MM cells are treated for 5 days.[1]
- Analysis: Cell survival is quantified using flow cytometry with Annexin V-FITC and Propidium lodide (PI) staining.[1] Annexin V-FITC identifies apoptotic cells, while PI identifies necrotic cells.
- 2. In Vivo Model of Hypertension
- Objective: To assess the effect of CAY10505 on hypertension-associated vascular endothelial dysfunction.
- Animal Model: Deoxycorticosterone acetate salt (DOCA)-induced hypertensive rats are used.[1]
- Administration: CAY10505 is administered orally at a dose of 0.6 mg/kg.[1]
- Endpoints:
 - Serum nitrite and nitrate concentrations are measured as indicators of nitric oxide production.[1][3]
 - Endothelium-dependent relaxation is assessed in isolated aortic rings pre-contracted with phenylephrine, in response to acetylcholine.[1][3]
 - Endothelium-independent relaxation is measured in response to sodium nitroprusside.[1]







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A typical experimental workflow for evaluating **CAY10505**.

Conclusion

CAY10505 is a well-characterized, potent, and selective inhibitor of PI3Ky. Its mechanism of action, centered on the blockade of the PI3K/Akt signaling pathway, has been validated through extensive in vitro and in vivo studies. The quantitative data and experimental protocols provided herein offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of **CAY10505** in various disease contexts, including inflammation, cancer, and cardiovascular disorders.



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- To cite this document: BenchChem. [CAY10505: A Technical Guide to its Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684643#cay10505-mechanism-of-action]

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